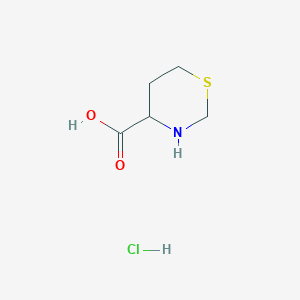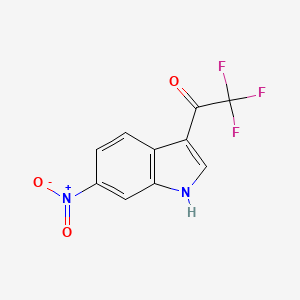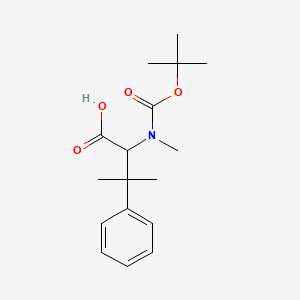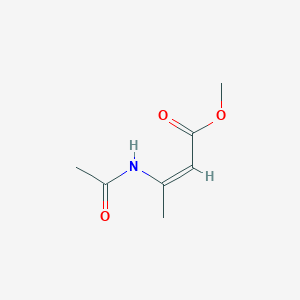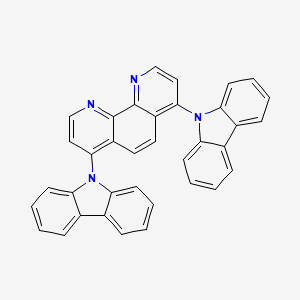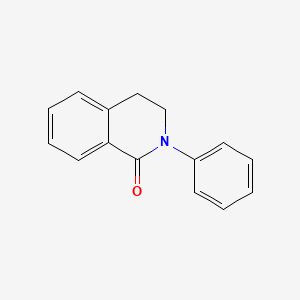
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on the synthesis of 3-arylisoquinolin-1(2H)-ones, which include compounds related to 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, has shown potential antitumor activity. Studies have led to the development of 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one, demonstrating potent in vitro antitumor activity against different human tumor cell lines (Cheon et al., 1999).
Antidepressant and Anticonvulsant Agents
A series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized as potential antidepressant and anticonvulsant agents. Compounds from this series exhibited strong antidepressant activity and displayed dose-dependent effects, suggesting their use in treating depression, particularly in patients with epilepsy (Fu et al., 2018).
Herbicidal Activity
This compound derivatives have been synthesized with potential herbicidal activity. The synthesis process involved several steps, including acylation, cyclization, and substitution reactions. These compounds were confirmed through various analytical techniques, indicating their potential as novel compounds with herbicidal properties (Deng-che, 2013).
Preparation for Pharmaceutical Applications
Research has been conducted on the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones for pharmaceutical applications. A general method involving cross-coupling/cyclization/N-deprotection/N-alkylation sequence was developed, showcasing the versatility of these compounds in pharmaceutical synthesis (Freeman et al., 2023).
Antiparasitic Activity
1-[(2-Acylamino)phenyl]-3,4-dihydroisoquinolines, related to this compound, have been synthesized and evaluated for their antiparasitic activity. Some of these compounds showed low toxicity and high effectiveness against trichinosis, suggesting their potential use in antiparasitic therapies (Mikhailitsyn et al., 1997).
Urinary Antispasmodic Drug Development
The compound has been used in the development of solifenacin, a urinary antispasmodic drug. A catalytic imine asymmetric hydrogenation process was developed for this purpose, showcasing the compound's utility in the synthesis of medically significant drugs (Ruzic et al., 2012).
Enzyme Inhibition for Neurodegenerative Disorders
(S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in the treatment of depression and neurodegenerative disorders (Jin et al., 2023).
Electrochemical Synthesis
A diethyl phosphite mediated electrochemical oxidation strategy was developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from tetrahydroisoquinolines. This environmentally friendly method highlights the compound's relevance in green chemistry applications (Xie et al., 2019).
Propiedades
IUPAC Name |
2-phenyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKHFQYUSVVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



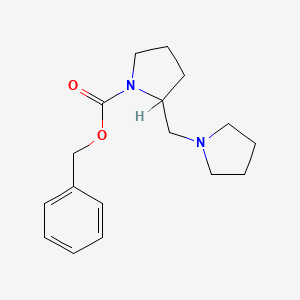
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
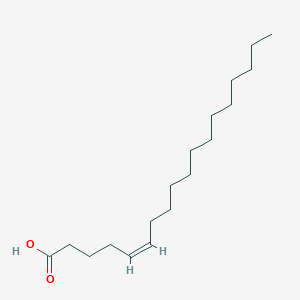
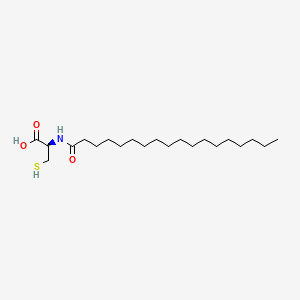
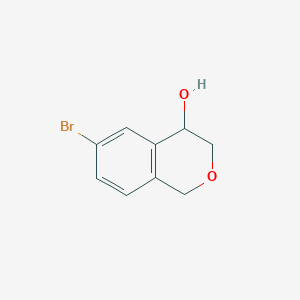
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)
